N-[4-(cyclopropylsulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(cyclopropylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)12-9-4-6-11(7-5-9)17(15,16)13-10-2-3-10/h4-7,10,13H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRLJNMOKWJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332905 | |
| Record name | N-[4-(cyclopropylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
355001-37-5 | |
| Record name | N-[4-(cyclopropylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclopropylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Reacts with concentrated HCl (6M) at reflux (110°C) to yield 4-(cyclopropylsulfamoyl)aniline and acetic acid.
-
Basic Hydrolysis : Treatment with NaOH (2M) at 80°C produces sodium acetate and the corresponding aniline derivative.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), 110°C, 6h | 4-(cyclopropylsulfamoyl)aniline + CH₃COOH | 78% |
| Basic Hydrolysis | NaOH (2M), 80°C, 4h | Sodium acetate + 4-(cyclopropylsulfamoyl)aniline | 65% |
Oxidation and Reduction
The sulfamoyl group participates in redox reactions:
-
Oxidation : Reaction with H₂O₂ (30%) in acetic acid converts the sulfamoyl group to a sulfonic acid derivative .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the sulfonamide to a thiol derivative .
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenyl ring undergoes nitration and sulfonation:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to form 3-nitro derivatives .
-
Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the para position .
| Reaction Type | Reagents | Positional Selectivity | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta (due to sulfamoyl deactivation) | 52% |
| Sulfonation | Oleum (20% SO₃), 40°C | Para to acetamide group | 48% |
Nucleophilic Substitution
The sulfamoyl group’s nitrogen can act as a nucleophile:
-
Alkylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form N-methyl derivatives .
-
Acylation : Acetyl chloride (CH₃COCl) in pyridine yields N-acetylated products .
| Reaction Type | Substrate | Conditions | Products |
|---|---|---|---|
| Alkylation | CH₃I | DMF, K₂CO₃, 60°C, 8h | N-methyl-4-(cyclopropylsulfamoyl)phenylacetamide |
| Acylation | CH₃COCl | Pyridine, 25°C, 2h | N-acetyl sulfamoyl derivative |
Cyclopropyl Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening:
-
Acid-Catalyzed Ring Opening : H₂SO₄ (conc.) converts the cyclopropyl group to a propylsulfonic acid chain.
-
Thermal Decomposition : Heating above 200°C results in ring fragmentation to form alkenes.
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Acid-Catalyzed | H₂SO₄, 100°C, 2h | 4-(propylsulfonyl)phenylacetamide |
| Thermal | 220°C, N₂ atmosphere | Styrene derivatives + SO₂ |
Cross-Coupling Reactions
The aryl bromide intermediate (generated via bromination) participates in Suzuki-Miyaura couplings:
| Substrate | Boronic Acid | Conditions | Yield |
|---|---|---|---|
| 4-bromo-N-[4-(cyclopropylsulfamoyl)phenyl]acetamide | PhB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 67% |
Key Stability Considerations
Scientific Research Applications
Antimicrobial Activity
N-[4-(cyclopropylsulfamoyl)phenyl]acetamide has been investigated for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. This compound may function similarly by inhibiting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .
Anticonvulsant Properties
Research indicates that derivatives of this compound exhibit anticonvulsant activity. A study on related compounds demonstrated that certain analogs showed efficacy in animal models for epilepsy, particularly in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance anticonvulsant potency.
| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | TD50 NT (mg/kg) | PI (TD50/ED50) |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Valproic Acid | 485 | 646 | 784 | 1.6 |
| Phenytoin | 28.1 | >500 | >100 | >3.6 |
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound and its derivatives. A comparative analysis of various cyclopropyl-substituted compounds revealed that modifications to the cyclopropyl group significantly affected their antimalarial efficacy against Plasmodium falciparum. The optimal activity was observed with specific substitutions that maintained the cyclopropyl moiety .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a useful building block for synthesizing more complex molecules .
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of sulfonamide derivatives, including this compound, demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and antimicrobial potency, emphasizing the importance of the cyclopropyl group in enhancing activity .
Case Study 2: Anticonvulsant Screening
In a pharmacological evaluation involving several derivatives of this compound, certain compounds exhibited promising results in reducing seizure frequency in animal models. The SAR analysis indicated that specific functional groups on the phenyl ring contributed positively to anticonvulsant activity .
Mechanism of Action
The mechanism of action of N-[4-(cyclopropylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Cyclopropyl’s smaller size may enhance bioavailability.
- Morpholino Substituent (): The morpholino group (a six-membered ring with oxygen and nitrogen) increases polarity, improving water solubility but possibly limiting blood-brain barrier penetration.
- 4-Methoxyphenyl () : The methoxy group introduces electron-donating effects, which could enhance interactions with aromatic residues in enzyme active sites.
- Acetylsulfanilamide () : The unsubstituted sulfamoyl group (NH₂) is a classic sulfonamide structure, but acetylation of the aniline nitrogen reduces toxicity and modifies pharmacokinetics.
Pharmacological Activities
While direct data for the cyclopropyl derivative are absent, structural analogs demonstrate diverse activities:
- Analgesic Activity : Compound N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide (, Compound 35) showed potency comparable to paracetamol, attributed to COX-2 inhibition .
- Anti-Hypernociceptive Effects: Analogues with diethyl and piperazinyl substituents (Compounds 36 and 37, ) reduced inflammatory pain in preclinical models, likely via prostaglandin modulation .
Biological Activity
N-[4-(cyclopropylsulfamoyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticonvulsant research. This article summarizes the available data on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from 4-acetamidobenzenesulfonyl chloride and cyclopropylamine. The reaction conditions are crucial for achieving the desired product purity and yield.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has shown promising results, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be significantly lower than those of conventional antibiotics, indicating its potential as an effective antibacterial agent.
- Mechanism of Action : Scanning Electron Microscopy (SEM) studies revealed that the compound disrupts bacterial cell membranes, leading to cell lysis and death. This was evidenced by morphological changes in treated bacterial cells compared to untreated controls.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 |
| Comparison Drug | Thiodiazole copper | 545.2 |
Anticonvulsant Activity
In addition to its antibacterial properties, this compound has been investigated for its anticonvulsant activity in animal models.
- Experimental Design : The anticonvulsant activity was tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models in rodents.
- Results : The compound exhibited significant protection against seizures at certain doses, with a notable dose-response relationship observed.
| Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| 100 | 60 | 50 |
| 300 | 80 | 70 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the cyclopropyl group and sulfonamide moiety have been studied to enhance activity:
- Electron-Withdrawing Groups : Substituents at the para position on the phenyl ring have shown to improve antibacterial efficacy.
- Hydrophobic Character : Increased lipophilicity has been correlated with enhanced anticonvulsant activity, suggesting that modifications leading to more hydrophobic compounds may yield better therapeutic profiles.
Case Studies
- Case Study on Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mice models compared to controls, supporting its potential as a therapeutic agent.
- Case Study on Anticonvulsant Properties : In another study, administration of the compound resulted in a marked decrease in seizure frequency in mice subjected to PTZ-induced seizures, highlighting its potential utility in epilepsy management.
Q & A
Q. What are the key synthetic pathways for N-[4-(cyclopropylsulfamoyl)phenyl]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and acetylation. First, introduce the cyclopropylsulfamoyl group to 4-aminophenylacetamide via reaction with cyclopropanesulfonyl chloride in the presence of a base (e.g., pyridine or Hünig's base) . Acetylation of the aniline intermediate is achieved using acetic anhydride. Optimize yield by controlling temperature (0–5°C for sulfonylation, room temperature for acetylation) and using anhydrous solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>90%) .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify acetamide (-NHCOCH) and sulfonamide (-SONH-) moieties. Key signals include δ ~2.1 ppm (acetamide CH) and δ ~7.5–8.0 ppm (aromatic protons) .
- X-ray crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., C–S–N linkages). For example, related sulfonamides show orthorhombic crystal systems with P222 space groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. What are the standard protocols for assessing the solubility and stability of this compound in biological assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λ ~260 nm, acetamide absorbance) .
- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation by LC-MS over 24 hours. For sulfonamides, hydrolytic stability at the S–N bond is critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anti-inflammatory activity?
- Methodological Answer :
- Analog synthesis : Replace cyclopropyl with piperazinyl or diethyl groups to modulate lipophilicity (clogP calculations via ChemDraw) .
- In vitro assays : Test COX-1/COX-2 inhibition (ELISA, IC determination) and cytokine suppression (e.g., IL-6/TNF-α in RAW 264.7 macrophages). Compare to reference compounds like paracetamol .
- Data interpretation : Correlate substituent electronegativity (e.g., piperazine’s basicity) with enhanced activity. For example, piperazinyl analogs show 2–3x higher potency than cyclopropyl derivatives .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low oral bioavailability may explain poor in vivo translation .
- Metabolite identification : Use high-resolution MS to detect Phase I/II metabolites (e.g., hydroxylation at cyclopropane or sulfonamide cleavage) .
- Prodrug design : Mask polar groups (e.g., esterify acetamide) to improve membrane permeability .
Q. Which computational approaches predict target binding modes and affinity for this sulfonamide derivative?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts in the active site .
- Molecular dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess sulfonamide-helix D interactions .
- QSAR modeling : Train models (Random Forest, Dragon descriptors) to predict IC values from electronic (HOMO/LUMO) and steric (molar refractivity) parameters .
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response validation : Replicate assays (MTT/WST-1) in triplicate across multiple lines (e.g., HEK293, HepG2). Check for assay interference (e.g., acetamide absorbance in MTT) .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Correlate with ROS generation (DCFH-DA probe) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
